1-Pyrenemethanol 1-Pyrenemethanol
Brand Name: Vulcanchem
CAS No.: 24463-15-8
VCID: VC20758501
InChI: InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2
SMILES: C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO
Molecular Formula: C17H12O
Molecular Weight: 232.28 g/mol

1-Pyrenemethanol

CAS No.: 24463-15-8

Cat. No.: VC20758501

Molecular Formula: C17H12O

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

1-Pyrenemethanol - 24463-15-8

CAS No. 24463-15-8
Molecular Formula C17H12O
Molecular Weight 232.28 g/mol
IUPAC Name pyren-1-ylmethanol
Standard InChI InChI=1S/C17H12O/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9,18H,10H2
Standard InChI Key NGDMLQSGYUCLDC-UHFFFAOYSA-N
SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO
Canonical SMILES C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CO

1-Pyrenemethanol (CAS 24463-15-8) is a polycyclic aromatic hydrocarbon derivative with a hydroxymethyl functional group attached to the pyrene core. This compound serves as a versatile building block in organic synthesis, materials science, and analytical chemistry due to its unique photophysical properties and structural characteristics. Below is a comprehensive analysis of its properties, applications, and research findings.

Physical and Chemical Properties

PropertyValueSource
Melting Point123–128°C
Boiling Point455.2 ± 14.0°C (predicted)
Density1.321 ± 0.06 g/cm³
SolubilityChloroform, Methanol (slight)
pKa14.36 ± 0.10
AppearancePale green to yellow solid

Synthesis and Production

1-Pyrenemethanol is synthesized through:

  • Vilsmeier-Haack formylation of pyrene to yield 1-pyrenecarboxaldehyde.

  • Reduction of the aldehyde group using sodium borohydride (NaBH₄) to produce the primary alcohol .

  • Purification via recrystallization from toluene or methanol .

Key Applications

Fluorescent Sensors

  • Acts as a precursor for pincer-like benzene-bridged sensors that detect adenosine-5′-triphosphate (ATP) via fluorescence quenching .

  • Enhances selectivity in nucleic acid intercalation studies, showing a 9.0°C difference in melting temperatures between ssDNA and ssRNA .

Polymer Chemistry

  • Star polymer synthesis: Serves as an initiator for pyrene-core polymers via atom transfer radical polymerization (ATRP) .

  • Functional materials: Used to synthesize pyrene-end poly(glycidyl methacrylate) for optoelectronic applications .

Photovoltaic Devices

  • Modifies zinc oxide (ZnO) electron transport layers in inverted polymer solar cells (PSCs):

    • Forms hydrogen bonds with ZnO, reducing surface defects and improving electron mobility.

    • Achieves 8.26% power conversion efficiency (PCE) in PTB7:PC₇₁BM-based devices, outperforming bare ZnO (7.26%) .

    • Enables 9.10% PCE in PTB7-Th:PC₇₁BM systems .

Research Findings

Photovoltaic Performance Enhancement

  • Self-assembly mechanism: Pyrene’s conjugated structure facilitates π-π stacking on ZnO surfaces, enhancing charge transport .

  • Thickness insensitivity: Device performance remains stable across varying 1-pyrenemethanol concentrations (0.5–2.0 mg/mL) .

Synthetic Versatility

  • Converts to 1-pyrenecarboxaldehyde (pharmaceutical intermediate) via mild oxidation .

  • Serves as a precursor for chloromethylpyrene derivatives used in cross-coupling reactions .

VendorPurityPrice (1g)
TCI America>98.0%$44.00
Sigma-Aldrich98%$58.00

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